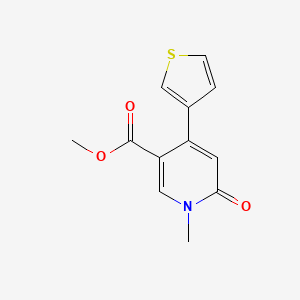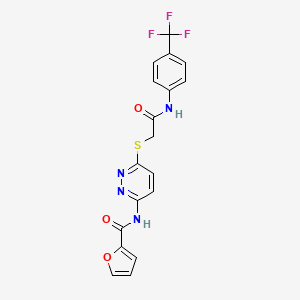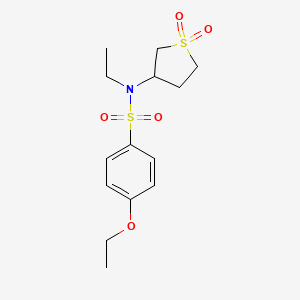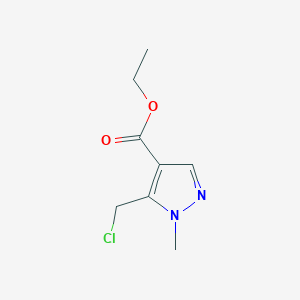
Ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the chemical structure “Ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate” is a chlorinated derivative of a heterocyclic compound. This compound contains a nitrogen-containing ring structure, which is often found in various biologically active molecules. The presence of a chlorine atom and an ester functional group suggests potential reactivity and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the chlorination of a precursor heterocyclic compound. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The ester functional group can be introduced through esterification reactions using alcohols and carboxylic acids under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification methods such as distillation, crystallization, and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced compounds with hydrogenated functional groups.
Substitution: Substituted compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural features allow it to interact with various biological targets.
Medicine
The compound has potential applications in medicinal chemistry, where it can be used to design and develop new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery.
Industry
In the industrial sector, the compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it versatile for various industrial applications.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and nucleic acids. The chlorine atom and ester functional group play crucial roles in these interactions. The compound can form covalent bonds or non-covalent interactions with its targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Chlorinated Heterocycles: Compounds with similar ring structures and chlorine atoms.
Ester-Containing Heterocycles: Compounds with ester functional groups in their ring structures.
Uniqueness
The uniqueness of this compound lies in its combination of a chlorine atom and an ester functional group within a nitrogen-containing ring structure
Conclusion
The compound “Ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate” is a versatile and reactive molecule with significant potential in various fields. Its synthesis, reactivity, and applications make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
ethyl 5-(chloromethyl)-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-13-8(12)6-5-10-11(2)7(6)4-9/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXVNOOFBMHSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2902261.png)

![N-(3-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2902267.png)
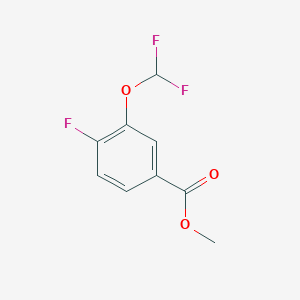

![N-[(4-chlorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2902271.png)
![3-(4-methoxyphenyl)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2902272.png)
![5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2902273.png)
![3-(Methoxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2902274.png)
![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902275.png)
![3-(4-CHLOROBENZENESULFONYL)-6-ETHYL-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2902278.png)
